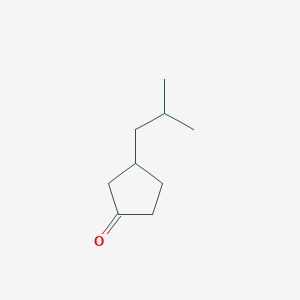

3-Isobutylcyclopentanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

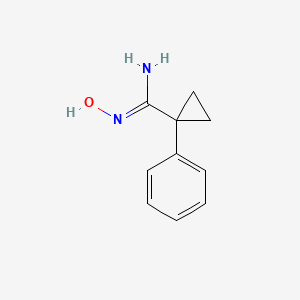

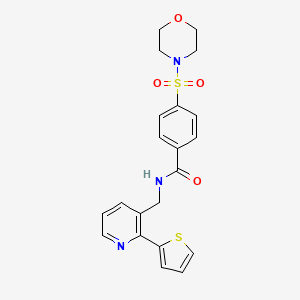

3-Isobutylcyclopentanone is a chemical compound with the molecular formula C9H16O. It is a derivative of cyclopentanone, which is a cyclic ketone . The compound is used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of 16 Hydrogen atoms, 9 Carbon atoms, and 1 Oxygen atom . The exact 3D structure can be visualized using molecular modeling software .科学的研究の応用

Enhanced Production in Fermentation Processes

Research by Lin et al. (2011) has demonstrated that the addition of isobutanol can significantly enhance the production of the anti-tumor agent ansamitocin P-3 (AP-3) in Actinosynnema pretiosum fermentation. This improvement is attributed to the regulation of gene transcription and precursor pools, suggesting a potential industrial application for isobutanol in fermentation productivity enhancement (Lin et al., 2011).

Synthesis of Drug Candidates

A synthetic compound, 2-(3',5'-Dimethoxybenzylidene) cyclopentanone (DMBC), has shown notable antinociceptive activities. The study by Gu et al. (2013) investigated the roles of the autophagic-lysosomal pathway in the antinociceptive effect of DMBC, indicating its potential as a therapeutic agent (Gu et al., 2013).

Organometallic Chemistry and Catalysis

Research by Quindt et al. (1999) explores the synthesis of bulky peralkylated cyclopentadienes, which has implications in organometallic chemistry and catalysis. This process involves the reaction of isobutyraldehyde with pentanone-3, yielding various cyclopentadiene derivatives (Quindt et al., 1999).

Neuraminidase Inhibition

Sidwell et al. (2001) have identified a cyclopentane derivative, RWJ-270201, as a potent inhibitor of influenza virus neuraminidase. The study highlights its effectiveness in preventing influenza infections without significant effects on various immune parameters, suggesting its potential in antiviral therapies (Sidwell et al., 2001).

Mechanochemistry in Pharmaceutical Detoxification

Andini et al. (2012) investigated the mechanochemistry of ibuprofen pharmaceuticals, finding that prolonged milling leads to the degradation of ibuprofen into various compounds, including 1-(4-isobutylphenyl)ethanone. This suggests a potential application in the detoxification of expired pharmaceuticals (Andini et al., 2012).

Neuroprotective Effects in Alzheimer's Disease

Ullah et al. (2020) examined the neuroprotective effects of a cyclopentanone derivative, 3NCP, in a mouse model of Alzheimer's Disease. The study revealed that 3NCP reduces oxidative stress and mitigates neuroinflammation, indicating its potential as a therapeutic candidate for Alzheimer's treatment (Ullah et al., 2020).

Asymmetric Synthesis in Drug Development

Caille et al. (2011) reported an efficient synthetic approach to chiral phenol, a key building block in drug development, utilizing cyclopentanone derivatives. This demonstrates the potential of cyclopentanone derivatives in the synthesis of pharmaceutical compounds (Caille et al., 2011).

Fuel and Energy Research

Miao et al. (2017) explored the production of isobutanol, a biofuel candidate, using engineered strains of Synechocystis PCC 6803. This study highlights the potential of cyclopentanone derivatives in the development of biofuels (Miao et al., 2017).

将来の方向性

特性

IUPAC Name |

3-(2-methylpropyl)cyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7(2)5-8-3-4-9(10)6-8/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLJAVCVDGMFKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2905236.png)

![2-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2905246.png)

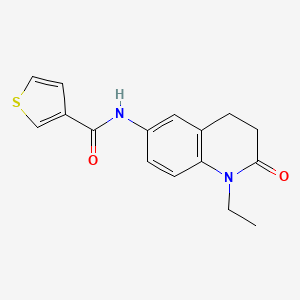

![(E)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2905258.png)